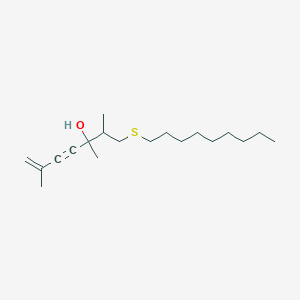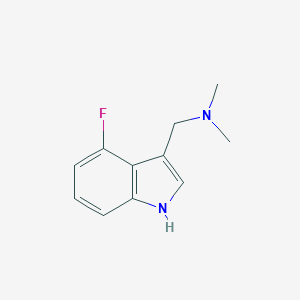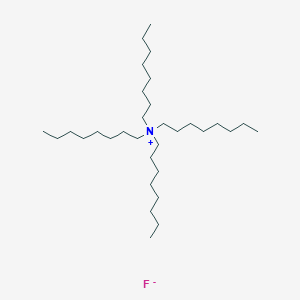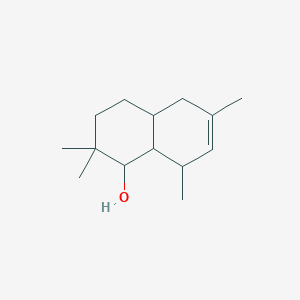
1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl- is a chemical compound with the molecular formula C18H30O. This compound is also known as muscone and has a strong musky odor. Muscone is widely used in perfumes and fragrances due to its unique smell. In addition to its use in the fragrance industry, muscone has also been studied for its potential medicinal properties.
Mécanisme D'action
Muscone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Activation of the AMPK pathway has been linked to a number of beneficial effects, including improved insulin sensitivity, reduced inflammation, and increased longevity.
Effets Biochimiques Et Physiologiques
In addition to its potential medicinal properties, muscone has also been studied for its effects on the body's biochemistry and physiology. Research has shown that muscone can increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. Muscone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for overall health.
Avantages Et Limitations Des Expériences En Laboratoire
Muscone has several advantages for use in lab experiments, including its strong musky odor, which makes it easy to detect. However, muscone can be difficult to work with due to its low solubility in water and its tendency to form crystals. Additionally, muscone is relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on muscone. One area of interest is its potential use in the treatment of cancer, as research has shown that muscone can induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, further research is needed to fully understand the mechanisms of action of muscone and its effects on the body's biochemistry and physiology.
Applications De Recherche Scientifique
Muscone has been studied for its potential medicinal properties, including its ability to inhibit the growth of cancer cells. Research has shown that muscone can induce apoptosis, or programmed cell death, in cancer cells. Muscone has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propriétés
Numéro CAS |
103614-86-4 |
|---|---|
Nom du produit |
1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl- |
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2,2,6,8-tetramethyl-3,4,4a,5,8,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C14H24O/c1-9-7-10(2)12-11(8-9)5-6-14(3,4)13(12)15/h7,10-13,15H,5-6,8H2,1-4H3 |
Clé InChI |
OEBIUKPSCOVDQZ-UHFFFAOYSA-N |
SMILES |
CC1C=C(CC2C1C(C(CC2)(C)C)O)C |
SMILES canonique |
CC1C=C(CC2C1C(C(CC2)(C)C)O)C |
Autres numéros CAS |
103614-86-4 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

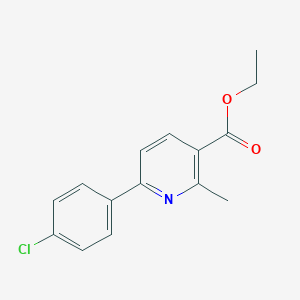
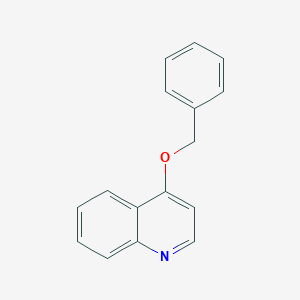
![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)
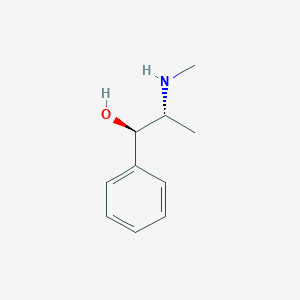
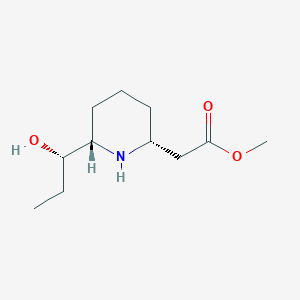
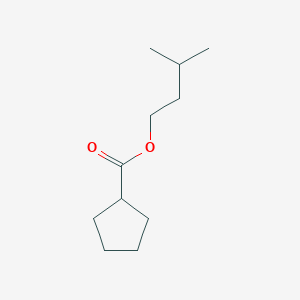
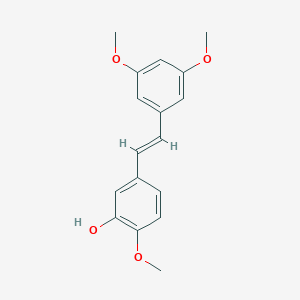
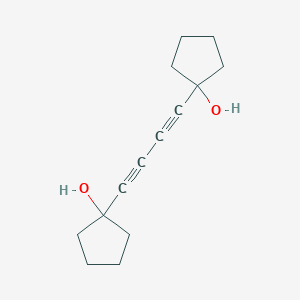
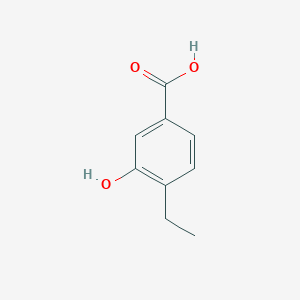
![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
